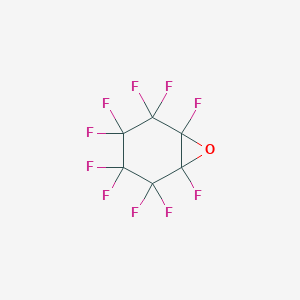
Decafluoro-1,2-epoxycyclohexane
Overview
Description
Decafluoro-1,2-epoxycyclohexane is a chemical compound with the molecular formula C6F10O. It is characterized by the presence of ten fluorine atoms and an epoxy group within a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decafluoro-1,2-epoxycyclohexane typically involves the epoxidation of perfluorocyclohexene. One common method includes the use of peracetic acid as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the epoxy group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity perfluorocyclohexene and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Decafluoro-1,2-epoxycyclohexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be substituted by nucleophiles such as amines and thiols.
Reduction: The epoxy group can be reduced to form diols under specific conditions.
Oxidation: The compound can undergo further oxidation to form various oxidized products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with functional groups such as amines or thiols.
Reduction: Formation of diols.
Oxidation: Various oxidized products depending on the oxidizing agent and conditions used
Scientific Research Applications
Decafluoro-1,2-epoxycyclohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of decafluoro-1,2-epoxycyclohexane involves its interaction with various molecular targets through its highly electronegative fluorine atoms and reactive epoxy group. The compound can form stable complexes with proteins and enzymes, affecting their function and activity. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can lead to the formation of stable adducts and modified biomolecules .
Comparison with Similar Compounds
Similar Compounds
Perfluoro-1,2-epoxycyclohexane: Similar structure but with fewer fluorine atoms.
Hexafluoro-1,2-epoxycyclohexane: Contains six fluorine atoms and an epoxy group.
Octafluoro-1,2-epoxycyclohexane: Contains eight fluorine atoms and an epoxy group
Uniqueness
Decafluoro-1,2-epoxycyclohexane is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring materials with high thermal and chemical stability. Additionally, the presence of the epoxy group allows for versatile chemical modifications, further enhancing its utility in various fields .
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6-decafluoro-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10O/c7-1(8)2(9,10)4(13,14)6(16)5(15,17-6)3(1,11)12 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSICHXNVFXDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(O1)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901338691 | |
| Record name | Decafluoro-1,2-epoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901338691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5927-67-3 | |
| Record name | Decafluoro-1,2-epoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901338691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


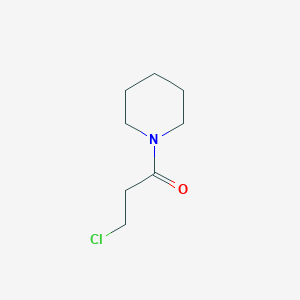
![4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3146165.png)

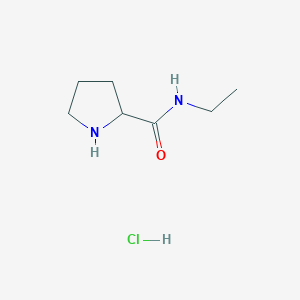



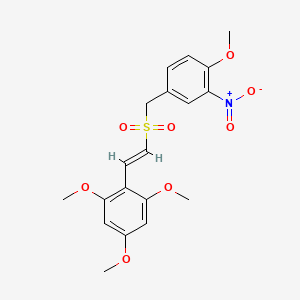




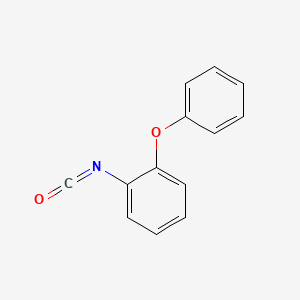
![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)
